molecular formula C27H18ClN3O B4551602 N-2-biphenylyl-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide

N-2-biphenylyl-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4551602
M. Wt: 435.9 g/mol
InChI Key: GRDQKSQDQVPOLD-UHFFFAOYSA-N
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Description

N-2-biphenylyl-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C27H18ClN3O and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.1138399 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymorphic Modifications and Properties :

    • Shishkina et al. (2018) explored polymorphic modifications of a related quinolinecarboxamide compound, highlighting its potential as a new hypertension remedy. This study demonstrates the significance of understanding polymorphic forms for pharmaceutical applications (Shishkina et al., 2018).
  • Synthesis and Optical Properties :

    • Spiliopoulos and Mikroyannidis (1998) investigated the synthesis and properties of rigid-rod polyamides and polyimides derived from quinoline compounds. Their findings, especially the strong blue fluorescence in DMF solution, could be relevant for the development of new materials with specific optical properties (Spiliopoulos & Mikroyannidis, 1998).
  • Biological Activity Screening :

    • Goněc et al. (2012) conducted a comprehensive study on substituted quinoline-2-carboxamides, evaluating their biological activities, including inhibition of photosynthetic electron transport and antimycobacterial properties. Such studies are crucial in identifying potential therapeutic applications (Goněc et al., 2012).
  • Microwave-Assisted Synthesis :

    • Bobál et al. (2011) developed a microwave-assisted method for synthesizing substituted quinoline-2-carboxanilides. This approach is significant for improving synthesis efficiency, a key aspect in the development of pharmaceuticals (Bobál et al., 2011).
  • Development of Efficient Synthesis Methods :

    • Dorow et al. (2006) highlighted an efficient synthesis of a related pyrrolquinolone, emphasizing the importance of synthesis routes for pharmaceutical production (Dorow et al., 2006).
  • Antitubercular Activity :

    • Kantevari et al. (2011) focused on the synthesis and evaluation of quinolin-5-one analogues for their antitubercular properties. This research is crucial for discovering new treatments for tuberculosis (Kantevari et al., 2011).
  • Anion and Neutral Guest Recognition :

    • Dorazco‐González et al. (2010) studied dicationic pyridine-2,6-dicarboxamide receptors capable of binding anions and neutral guests. This research is valuable in the field of molecular recognition and sensor development (Dorazco‐González et al., 2010).
  • Sustainable Synthesis of Quinolines :

    • Mastalir et al. (2016) reported on the sustainable synthesis of quinolines, emphasizing environmentally friendly chemical processes. This is vital for eco-friendly manufacturing practices in the chemical industry (Mastalir et al., 2016).

Properties

IUPAC Name

6-chloro-N-(2-phenylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3O/c28-19-13-14-24-21(16-19)22(17-26(30-24)25-12-6-7-15-29-25)27(32)31-23-11-5-4-10-20(23)18-8-2-1-3-9-18/h1-17H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQKSQDQVPOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.